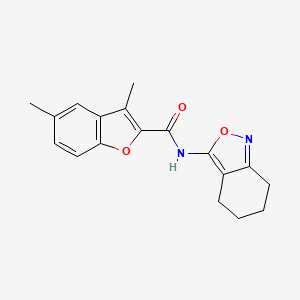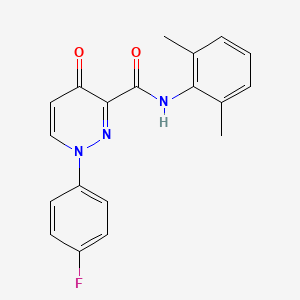
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,6-dimethyl-N-(3,4,5-trimethoxybenzyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a complex organic molecule with a long name. Let’s break it down:
- The core structure consists of a benzofuran ring (a fused benzene and furan ring system).
- Attached to the benzofuran ring, we have a thiophene group (a five-membered heterocycle containing sulfur).
- The compound also contains methoxy and trimethoxybenzyl substituents.
- The carboxamide functional group completes the structure.
- Overall, it’s a fascinating combination of aromatic and heterocyclic moieties.
Preparation Methods
- Unfortunately, specific synthetic routes for this exact compound are not readily available in the literature. we can infer some general strategies:
Chemical synthesis: Researchers would likely use multi-step organic synthesis to assemble the various components.
Protecting groups: Given the complexity, protecting groups might be necessary during the synthesis.
Industrial production: If produced industrially, the compound would likely involve large-scale reactions and purification steps.
Chemical Reactions Analysis
Reactivity: The compound could undergo various reactions
Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations.
Major Products: These would vary based on the reaction type.
Scientific Research Applications
Chemistry: Researchers might study its reactivity, stability, and novel reactions.
Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).
Medicine: Potential as a drug candidate (e.g., anticancer, anti-inflammatory).
Industry: Could serve as a precursor for other compounds.
Mechanism of Action
- Unfortunately, I don’t have specific information on this compound’s mechanism of action. it likely interacts with cellular targets, affecting biological processes.
Comparison with Similar Compounds
Unique Features: Its combination of benzofuran, thiophene, and trimethoxybenzyl groups sets it apart.
Similar Compounds:
Remember that while I’ve provided an overview, detailed experimental procedures would require further research
Properties
Molecular Formula |
C25H29NO7S |
|---|---|
Molecular Weight |
487.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3,6-dimethyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H29NO7S/c1-15-6-7-19-16(2)23(33-20(19)10-15)25(27)26(18-8-9-34(28,29)14-18)13-17-11-21(30-3)24(32-5)22(12-17)31-4/h6-7,10-12,18H,8-9,13-14H2,1-5H3 |
InChI Key |
NRDOYSRUTCTTKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3=CC(=C(C(=C3)OC)OC)OC)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-3-ethyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11385820.png)
![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-3-methylbenzamide](/img/structure/B11385827.png)
![1-(4-methylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11385830.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11385833.png)

![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(3,4-dimethoxybenzyl)propanamide](/img/structure/B11385844.png)
![4-bromo-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11385850.png)
![2,5,9-trimethyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11385856.png)


![2-[(E)-2-(4-ethoxyphenyl)ethenyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B11385875.png)
![N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-4-(pentyloxy)benzamide](/img/structure/B11385877.png)
![5-[(3-phenylprop-2-yn-1-yl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11385882.png)

